molecular formula C8H4Cl2O2 B116178 3-Chloro-5-formylbenzoyl chloride CAS No. 153203-60-2

3-Chloro-5-formylbenzoyl chloride

Cat. No.: B116178
CAS No.: 153203-60-2
M. Wt: 203.02 g/mol
InChI Key: CDRYHNQJJPQARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-formylbenzoyl chloride is a benzoyl chloride derivative featuring a chloro (-Cl) substituent at the 3-position and a formyl (-CHO) group at the 5-position on the benzene ring. Benzoyl chlorides are highly reactive acylating agents, widely used in organic synthesis to introduce acyl groups. The formyl substituent in this compound may enhance its utility in formylation reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

CAS No.

153203-60-2

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

3-chloro-5-formylbenzoyl chloride

InChI

InChI=1S/C8H4Cl2O2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H

InChI Key

CDRYHNQJJPQARP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)Cl)C=O

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)Cl)C=O

Synonyms

Benzoyl chloride, 3-chloro-5-formyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents (3- and 5-positions) Key Functional Group Molecular Weight (g/mol)
3-Chloro-5-formylbenzoyl chloride Cl, CHO Benzoyl chloride ~207.0 (calculated)
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl, CF₃ Benzoyl chloride Not specified in evidence
3-Chloro-5-fluorobenzylamine Hydrochloride Cl, F Benzylamine hydrochloride 196.05

Key Observations :

  • The formyl group (-CHO) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon compared to the trifluoromethyl (-CF₃) group, which is also electron-withdrawing but bulkier .
  • Fluorine substituents (e.g., in 3-Chloro-5-fluorobenzylamine Hydrochloride) improve metabolic stability in pharmaceuticals, while amino groups (e.g., in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride) may facilitate nucleophilic substitution reactions .

Insights :

  • Benzoyl chlorides generally require dry storage to prevent hydrolysis. The trifluoromethyl analog’s undefined hazards underscore the need for caution in experimental settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.